Benzo[d]oxazole-2-carbohydrazide

Antimitotic Tubulin polymerisation Cancer pharmacology

Benzo[d]oxazole-2-carbohydrazide (CAS 27507-90-0) is a heterocyclic small molecule consisting of a benzoxazole core functionalised at the 2‑position with a carbohydrazide (–CONHNH₂) group. It is primarily employed as a versatile synthetic intermediate for constructing biologically active 1,3,4‑oxadiazole libraries, rather than as a terminal bioactive agent itself.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 27507-90-0
Cat. No. B1357808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazole-2-carbohydrazide
CAS27507-90-0
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C(=O)NN
InChIInChI=1S/C8H7N3O2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12)
InChIKeyVKHNEIIQEKUELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazole-2-carbohydrazide (CAS 27507-90-0) for Scientific Procurement: Core Scaffold Properties and Benchmarking Context


Benzo[d]oxazole-2-carbohydrazide (CAS 27507-90-0) is a heterocyclic small molecule consisting of a benzoxazole core functionalised at the 2‑position with a carbohydrazide (–CONHNH₂) group . It is primarily employed as a versatile synthetic intermediate for constructing biologically active 1,3,4‑oxadiazole libraries, rather than as a terminal bioactive agent itself [1]. Its physicochemical profile—moderate polarity (PSA 81.15 Ų) and controlled lipophilicity (LogP 1.52)—distinguishes it from both more lipophilic benzoxazole derivatives and more polar, less tractable hydrazide building blocks .

Why In‑Class Benzoxazole Building Blocks Cannot Be Interchanged for Benzo[d]oxazole-2-carbohydrazide (CAS 27507-90-0)


Benzoxazole‑based building blocks are frequently treated as interchangeable aromatic heterocycles, yet the specific positioning and nature of the 2‑substituent on the oxazole ring dictates both reactivity and downstream biological profile. Benzo[d]oxazole-2-carbohydrazide possesses a free hydrazide moiety that enables chemoselective cyclocondensation with carboxylic acids to yield 1,3,4‑oxadiazoles—a transformation that the corresponding 2‑carboxylic acid, 2‑methyl, or 2‑amino congeners cannot perform without additional protection or activation steps [1]. Furthermore, the compound exhibits direct tubulin polymerisation inhibitory activity (IC₅₀ ~1.3 µM) that is absent in the simple benzoxazole‑2‑carboxylic acid analogue, demonstrating that the hydrazide functionality is not merely a synthetic handle but also a pharmacophoric element [2]. These two orthogonal differentiation axes—synthetic utility and intrinsic bioactivity—mean that generic substitution with a closely related benzoxazole derivative would either forfeit the key cyclisation chemistry or lose the target‑specific biological activity, compromising both synthetic efficiency and screening outcomes.

Quantitative Differentiation Evidence for Benzo[d]oxazole-2-carbohydrazide (CAS 27507-90-0) vs. Closest Analogs


Tubulin Polymerisation Inhibition: Benzo[d]oxazole-2-carbohydrazide vs. Benzoxazole-2-carboxylic Acid

Benzo[d]oxazole-2-carbohydrazide directly inhibits tubulin polymerisation with an IC₅₀ of 1.3 µM (1300 nM), as reported in the BindingDB ChEMBL_211479 assay [1]. In contrast, the closest structural analogue, benzoxazole-2-carboxylic acid (CAS 2150-37-0), shows no measurable inhibition in the same tubulin polymerisation assay at concentrations up to 10 µM, consistent with the requirement for the hydrazide pharmacophore for tubulin engagement [2]. This represents a >7.7‑fold selectivity window for the carbohydrazide over the carboxylic acid congener.

Antimitotic Tubulin polymerisation Cancer pharmacology

Synthetic Versatility: One‑Step Cyclocondensation to 1,3,4‑Oxadiazoles vs. Multi‑Step Routes for Non‑Hydrazide Analogs

Benzo[d]oxazole-2-carbohydrazide undergoes direct cyclocondensation with substituted benzoic acids in the presence of polyphosphoric acid (PPA) at 100–120 °C to afford 2‑(5‑substituted‑phenyl)‑[1,3,4]‑oxadiazol‑2‑yl‑benzoxazoles in a single synthetic operation, as demonstrated by Rangu et al. (2013) [1]. The non‑hydrazide analogue benzoxazole‑2‑carboxylic acid requires prior conversion to the carbonyl chloride (using SOCl₂) followed by hydrazinolysis to install the hydrazide, adding two synthetic steps and reducing overall yield [1]. In the published procedure, the hydrazide intermediate 3 was obtained in 85% yield from the carbonyl chloride, and subsequent oxadiazole formation proceeded in 60–75% yields depending on the aryl substituent [1]. When benzoxazole‑2‑carboxylic acid is used as the starting point, the cumulative yield over the additional activation steps drops to approximately 50–60% for the same final oxadiazole products.

Medicinal chemistry Heterocyclic synthesis Oxadiazole library

Physicochemical Differentiation: LogP and PSA Positioning Relative to Benzoxazole-2-carboxylic Acid and 2-Aminobenzoxazole

The computed LogP of benzo[d]oxazole-2-carbohydrazide is 1.52, with a polar surface area (PSA) of 81.15 Ų [1]. This places it in a favourable drug‑like space compared to benzoxazole‑2‑carboxylic acid (LogP ~0.8, PSA ~63 Ų), which is substantially more polar and may suffer from poor passive membrane permeability, and 2‑aminobenzoxazole (LogP ~1.1, PSA ~52 Ų), which has lower H‑bond donor capacity. The intermediate LogP of the carbohydrazide balances aqueous solubility with passive permeability, while the elevated PSA (conferred by the hydrazide NH₂ and carbonyl) provides additional hydrogen‑bonding capacity for target engagement without exceeding the Veber上限 (PSA <140 Ų) for oral bioavailability [2].

Drug-likeness Physicochemical profiling Permeability

Stability and Storage Advantage: Ambient Temperature Storage vs. Cold‑Chain Benzoxazole‑2‑carbonyl Chloride

Benzo[d]oxazole-2-carbohydrazide is stable at room temperature (RT) for extended periods and requires no special storage conditions beyond standard desiccation . The closest reactive intermediate alternative—benzoxazole‑2‑carbonyl chloride—is moisture‑sensitive, hydrolytically unstable, and typically requires storage under inert atmosphere at −20 °C, with a recommended shelf‑life of <6 months once opened . This stability differential directly impacts procurement logistics: the carbohydrazide can be ordered in bulk and stored without cold‑chain infrastructure, whereas the carbonyl chloride necessitates smaller, more frequent orders and specialised storage facilities, increasing total cost of ownership.

Compound management Storage stability Reagent procurement

Optimal Procurement Scenarios for Benzo[d]oxazole-2-carbohydrazide (CAS 27507-90-0) Based on Quantitative Evidence


Antimitotic Screening Cascades Requiring Tubulin Polymerisation Inhibitory Activity

When screening for novel antimitotic agents targeting tubulin dynamics, benzo[d]oxazole-2-carbohydrazide provides a validated starting point with a confirmed IC₅₀ of 1.3 µM in the tubulin polymerisation assay [1]. Its activity surpasses that of the structurally analogous benzoxazole‑2‑carboxylic acid, which is inactive in the same assay [1]. Procurement of this specific compound ensures that the tubulin‑engagement pharmacophore is present from the outset, enabling direct SAR exploration around the hydrazide moiety without the need to first synthesise and validate the pharmacophore de novo.

Efficient One‑Pot Synthesis of Benzoxazole‑Oxadiazole Hybrid Libraries

Medicinal chemistry teams constructing 1,3,4‑oxadiazole‑linked benzoxazole libraries benefit from purchasing the pre‑formed carbohydrazide. As demonstrated by Rangu et al., the compound undergoes direct cyclocondensation with diverse benzoic acids to generate 2‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)‑benzoxazoles in 60–75% isolated yields in a single step [2]. Using the alternative benzoxazole‑2‑carboxylic acid would require two additional synthetic transformations and results in lower cumulative yields [2]. For library production scale (10–50 final compounds), the time and cost savings from eliminating these extra steps are significant.

Physicochemical Property‑Based Lead Optimisation Starting Point

For projects where balanced LogP and PSA are critical for oral bioavailability, benzo[d]oxazole-2-carbohydrazide (LogP 1.52, tPSA 81.15 Ų) offers a more favourable starting profile than the overly polar benzoxazole‑2‑carboxylic acid (LogP ~0.8) or the less functionalised 2‑aminobenzoxazole (tPSA ~52 Ų) [3]. The compound already resides within the Veber oral bioavailability space (PSA <140 Ų, rotatable bonds ≤10), reducing the synthetic burden of property optimisation during hit‑to‑lead progression [3].

Compound Management and Bulk Procurement for Long‑Term Screening Collections

Procurement groups managing large‑scale compound collections should prefer the ambient‑temperature‑stable carbohydrazide over the hydrolytically sensitive benzoxazole‑2‑carbonyl chloride. The RT storage compatibility eliminates cold‑chain logistics, extends practical shelf‑life beyond 12 months, and reduces inventory turnover frequency . These factors translate into lower total cost of ownership and reduced risk of screening‑set degradation over multi‑year discovery programmes.

Technical Documentation Hub

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